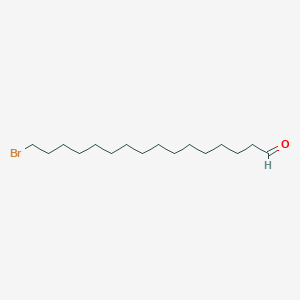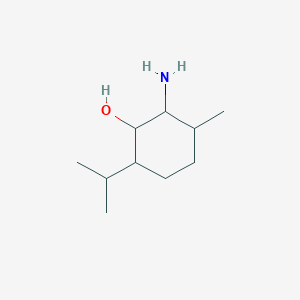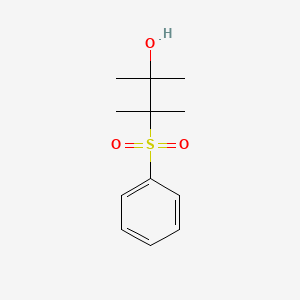![molecular formula C16H20N2O2 B12593616 Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]- CAS No. 874133-80-9](/img/structure/B12593616.png)
Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]- is a chemical compound that features a cyclohexanol backbone with a 4-methoxyphenyl and imidazolyl substituent
Preparation Methods
The synthesis of Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]- typically involves multi-step organic reactions. One common method involves the reaction of 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol with a Co-NiO dual catalyst in an organic solvent under hydrogen gas at controlled temperatures and pressures . Another method includes the use of Raney nickel and borohydride in a reaction solvent to perform hydrogenation . These methods are designed to optimize yield and purity, making them suitable for industrial production.
Chemical Reactions Analysis
Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the imidazolyl or methoxyphenyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]- involves its interaction with specific molecular targets. It may act on neurotransmitter pathways, influencing the reuptake of serotonin and norepinephrine, similar to compounds like venlafaxine . This interaction can modulate mood and anxiety levels, making it a potential candidate for antidepressant drugs.
Properties
CAS No. |
874133-80-9 |
|---|---|
Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-[1-(4-methoxyphenyl)imidazol-2-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H20N2O2/c1-20-14-7-5-13(6-8-14)18-12-11-17-15(18)16(19)9-3-2-4-10-16/h5-8,11-12,19H,2-4,9-10H2,1H3 |
InChI Key |
LMIOACXNRWKZMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2C3(CCCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro-](/img/structure/B12593537.png)



![Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester](/img/structure/B12593561.png)
![2-[Cyano(hydroxy)acetyl]benzoic acid](/img/structure/B12593572.png)
boranyl](/img/structure/B12593576.png)
![(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one](/img/structure/B12593582.png)
![Silane, ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl-](/img/structure/B12593588.png)


![Benzene, [(4,4-diethoxy-2-butynyl)seleno]-](/img/structure/B12593618.png)
![2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12593620.png)

